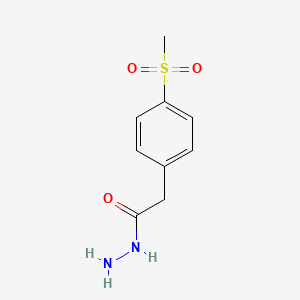
2-(2-Methoxy-3-methylphenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxy-3-methylphenyl)pyrrolidine is an organic compound featuring a pyrrolidine ring substituted with a 2-methoxy-3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxy-3-methylphenyl)pyrrolidine typically involves the reaction of 2-methoxy-3-methylbenzaldehyde with pyrrolidine under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methoxy-3-methylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as sodium hydride or lithium aluminum hydride.
Major Products:
Oxidation: Formation of 2-(2-hydroxy-3-methylphenyl)pyrrolidine.
Reduction: Formation of 2-(2-methoxy-3-methylcyclohexyl)pyrrolidine.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
2-(2-Methoxy-3-methylphenyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-3-methylphenyl)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The methoxy and methyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 2-(2-Methoxyphenyl)pyrrolidine
- 2-(3-Methoxy-4-methylphenyl)pyrrolidine
- 2-(2-Hydroxy-3-methylphenyl)pyrrolidine
Uniqueness: 2-(2-Methoxy-3-methylphenyl)pyrrolidine is unique due to the specific positioning of the methoxy and methyl groups on the aromatic ring, which influences its chemical reactivity and biological activity. This structural arrangement can result in distinct pharmacological properties compared to other similar compounds.
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-(2-methoxy-3-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C12H17NO/c1-9-5-3-6-10(12(9)14-2)11-7-4-8-13-11/h3,5-6,11,13H,4,7-8H2,1-2H3 |
InChI Key |
CRQMPBRKWTVVTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2CCCN2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


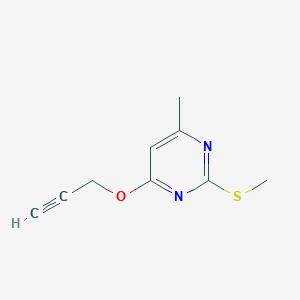
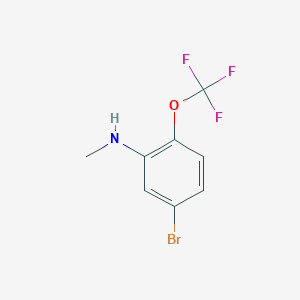
![(2S)-3-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13501480.png)
![[(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol](/img/structure/B13501486.png)

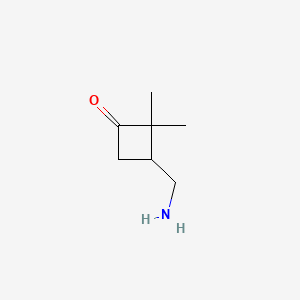


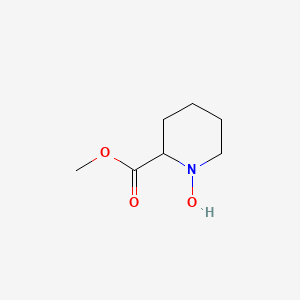

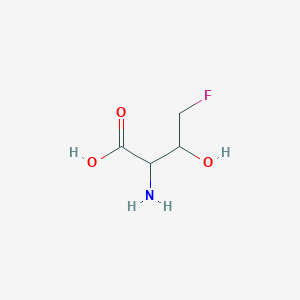
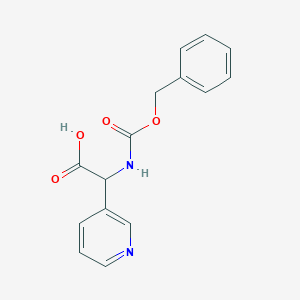
![3-Methyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13501546.png)
